1-[4-(2,5-Dimethylphenyl)piperazino]-2-(1-methylindol-3-yl)ethanone
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Overview
Description
1-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE is a synthetic compound that combines a piperazine moiety with an indole structure. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting 2,5-dimethylphenylamine with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The final step involves coupling the piperazine derivative with the indole moiety. This can be achieved through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the carbonyl carbon of the indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halides (e.g., bromine, chlorine) in the presence of a base, amines in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
1-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmitter levels and affecting mood and behavior.
Comparison with Similar Compounds
1-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE can be compared with other similar compounds, such as:
1-(2,5-DIMETHYLPHENYL)PIPERAZINE: Lacks the indole moiety, resulting in different biological activities and applications.
2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE: Lacks the piperazine moiety, leading to distinct chemical properties and reactivity.
1-(4-METHOXYPHENYL)PIPERAZINE: Contains a methoxy group instead of the dimethylphenyl group, affecting its chemical behavior and biological effects.
The uniqueness of 1-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE lies in its combination of the piperazine and indole moieties, which confer specific chemical and biological properties that are not present in the individual components.
Properties
Molecular Formula |
C23H27N3O |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone |
InChI |
InChI=1S/C23H27N3O/c1-17-8-9-18(2)22(14-17)25-10-12-26(13-11-25)23(27)15-19-16-24(3)21-7-5-4-6-20(19)21/h4-9,14,16H,10-13,15H2,1-3H3 |
InChI Key |
COPJTIMPDNPNAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C |
Origin of Product |
United States |
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